molecular formula C5H9NO2S B1582266 Methyl (R)-thiazolidine-4-carboxylate CAS No. 42258-90-2

Methyl (R)-thiazolidine-4-carboxylate

Cat. No.: B1582266
CAS No.: 42258-90-2
M. Wt: 147.2 g/mol
InChI Key: NHBNAVLHRAPNKY-BYPYZUCNSA-N
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Description

Methyl (R)-thiazolidine-4-carboxylate (CAS 42258-90-2) is a chiral organic compound with the molecular formula C5H9NO2S and a molecular weight of 147.20 g/mol. This ester serves as a versatile and valuable synthetic intermediate in medicinal chemistry and agrochemical research. A primary and well-documented application of this compound and its derivatives is in the development of novel herbicide safeners . Research demonstrates that N-acyl derivatives can protect maize crops from injury caused by the herbicide chlorimuron-ethyl. These compounds function by safening the crop through a mechanism that involves restoring the activity of the enzyme acetolactate synthase (ALS), which is the target of the herbicide. Molecular docking studies suggest that these safeners may compete with the herbicide for the active site of the target enzyme, thereby rendering the herbicide ineffective on the crop plant . Furthermore, the thiazolidine-4-carboxylate scaffold is of significant interest in pharmacological research , particularly for its neuroprotective potential. Synthetic analogs derived from this core structure have been shown to attenuate ethanol-induced neuroinflammation and memory impairment in experimental models. These derivatives are believed to exert their effects by reducing oxidative stress and modulating key inflammatory pathways, including the NF-κB and NLRP3 inflammasome cascades, showcasing the scaffold's potential for central nervous system drug discovery . The compound must be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

42258-90-2

Molecular Formula

C5H9NO2S

Molecular Weight

147.2 g/mol

IUPAC Name

methyl (4R)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1

InChI Key

NHBNAVLHRAPNKY-BYPYZUCNSA-N

SMILES

COC(=O)C1CSCN1

Isomeric SMILES

COC(=O)[C@@H]1CSCN1

Canonical SMILES

COC(=O)C1CSCN1

Other CAS No.

42258-90-2

sequence

X

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Herbicide Safening

One of the primary applications of methyl (R)-thiazolidine-4-carboxylate is as a herbicide safener . This compound protects crops from herbicide damage by enhancing the activity of acetolactate synthase (ALS), an enzyme targeted by certain herbicides. Research indicates that it can mitigate herbicide toxicity by competing for binding sites on ALS enzymes, thus preventing herbicide-induced injury to crops .

Table 1: Comparison of Herbicide Safeners

Compound Mechanism of Action Effectiveness
This compoundBinds ALS, reduces herbicide toxicityHigh
Other thiazolidine derivativesVaries; often less effectiveModerate to low

Pharmaceutical Applications

Anticancer Potential

This compound and its derivatives have been investigated for their potential as anticancer agents . The thiazolidin-4-one scaffold has shown significant anticancer activities in various studies, indicating that modifications to this structure can enhance therapeutic efficacy against cancer cells .

Biological Monitoring

Research has also explored the use of this compound as a biomarker for exposure to certain environmental toxins, such as formaldehyde. A study demonstrated that levels of thiazolidine-4-carboxylic acid (TZCA) in urine could serve as an indicator of formaldehyde exposure, highlighting the compound's relevance in toxicology and environmental health .

Case Studies and Research Findings

Case Study 1: Herbicide Safening Efficacy

A study focused on the interaction between this compound and ALS enzymes showed that this compound effectively reduced the phytotoxicity of specific herbicides when applied to crops. Molecular docking studies revealed that it binds competitively with herbicides, thereby protecting the plants .

Case Study 2: Anticancer Activity Exploration

Research into thiazolidin-4-one derivatives demonstrated promising anticancer properties. Modifications to the this compound structure led to the identification of compounds with higher potency against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Aryl groups (e.g., pyridin-2-yl, 2-methoxyphenyl) at C-2 enhance biological activity (e.g., FFAR2 agonism) but may reduce synthetic yields due to steric hindrance . Bulky groups like 3-iodobenzoyl require advanced coupling methods (e.g., XPhos Pd G4 catalyst) .
  • Ester Modifications : Ethyl esters (e.g., (R)-ethyl thiazolidine-4-carboxylate hydrochloride) exhibit altered solubility and are used in fluorescence studies, unlike methyl esters .
  • Stability : The parent compound and 2-methoxyphenyl derivative show high configurational stability, whereas iodobenzoyl derivatives require stringent reaction conditions .

Spectroscopic and Physical Properties

  • IR Spectroscopy : Methyl (R)-thiazolidine-4-carboxylate exhibits carbonyl stretches at 1733 cm⁻¹ (ester C=O) and 1644 cm⁻¹ (amide C=O) . Nitro-substituted derivatives (e.g., 4n) show shifted peaks due to electron-withdrawing effects (1728 cm⁻¹) .
  • Melting Points : Range from 53°C (parent compound) to 131°C (p-nitrobenzoyl derivative), reflecting substituent polarity and crystallinity .

Mechanistic and Stability Insights

  • Stereochemical Retention : Reactions involving this compound derivatives (e.g., N-acylation) proceed with retention of configuration at C-2, confirmed by X-ray analysis .
  • Ring Stability : The thiazolidine ring resists ring-opening under mild conditions but may undergo reversible opening in strongly acidic or basic media .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (R)-thiazolidine-4-carboxylate typically involves the condensation of L-cysteine or its derivatives with carbonyl compounds such as pyruvic acid or ethyl pyruvate, followed by esterification or acylation steps to introduce the methyl ester functionality. The key step is the cyclization forming the thiazolidine ring, which generates two chiral centers at C2 and C4, leading to multiple stereoisomers.

Preparation via Condensation of L-Cysteine with Ethyl Pyruvate

One well-documented method involves the reaction of L-(R)-cysteine hydrochloride with ethyl pyruvate in aqueous or alcoholic media at room temperature, resulting in spontaneous condensation and cyclization to form 2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester derivatives (CP2Et). This reaction usually yields a mixture of diastereomers in approximately a 1:1 ratio.

Procedure Summary:

  • L-cysteine hydrochloride (60 g, 381 mmol) is dissolved in ion-exchanged water (500 mL), and the pH is adjusted to ~5.05 with sodium hydroxide.
  • Ethyl pyruvate (63 mL, 567 mmol) is added, and the mixture is stirred at room temperature for 4 hours.
  • The reaction mixture is concentrated and extracted with ethyl acetate.
  • The organic layer is washed, dried, and concentrated.
  • Addition of n-heptane at 45°C induces precipitation of the product.
  • The precipitate is collected and dried, yielding a ca. 1:1 diastereomeric mixture of CP2Et (approx. 79% yield).

This intermediate can be further processed to obtain methyl esters or N-acetyl derivatives.

Esterification to this compound

The methyl ester derivative is typically prepared by esterifying the carboxylic acid group of the thiazolidine-4-carboxylic acid or its derivatives. Common methods include:

  • Reaction of the acid with methanol in the presence of acid catalysts.
  • Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to promote ester formation under mild conditions.

For example, L-cysteine methyl ester hydrochloride can be reacted with appropriate ketones or aldehydes to form this compound derivatives. The reaction is often performed in toluene with triethylamine as a base at elevated temperatures (around 65°C) under nitrogen atmosphere, followed by purification steps such as column chromatography.

N-Acylation and Protection Strategies

To modify or protect the nitrogen atom in the thiazolidine ring, N-acylation is performed using reagents like acetyl chloride or benzoyl chloride in the presence of bases such as potassium carbonate or triethylamine. This step is crucial to control stereochemistry and to obtain derivatives with desired biological activities.

Key observations:

  • N-acetylation with acetyl chloride and potassium carbonate in ethyl acetate proceeds with retention of the C4 configuration, avoiding epimerization.
  • Acetylation under different conditions (e.g., acetic anhydride/pyridine) may cause selective inversion at C2 or epimerization at C4 through ring-opening mechanisms.
  • Protection of the nitrogen with t-butyloxycarbonyl (t-Boc) groups is used to facilitate further functionalization, such as hydrazide formation or amide coupling.

Stereochemical Considerations

This compound contains two stereogenic centers at C2 and C4. The chirality at C4 is generally fixed by the use of L-cysteine as the starting material, while the C2 center may epimerize under certain reaction conditions.

  • The condensation reaction produces a mixture of diastereomers (cis and trans).
  • N-acylation and hydrolysis steps can influence the stereochemical outcome.
  • Analytical techniques like chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for stereochemical characterization.

Summary Table of Key Preparation Methods

Step Reagents/Conditions Outcome/Notes Reference
Condensation L-cysteine hydrochloride + ethyl pyruvate, pH ~5, RT, 4 h Formation of 2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester (CP2Et), ~1:1 diastereomeric mixture, 79% yield
Esterification Methanol + acid catalyst or DCC/DMAP, RT or mild heat Methyl ester formation of thiazolidine-4-carboxylic acid derivatives
N-Acylation Acetyl chloride or benzoyl chloride + base (K2CO3, Et3N) N-acylated derivatives with retention of C4 stereochemistry; control of epimerization
Protection (N-Boc) t-Butyloxycarbonyl chloride + base Facilitates further functionalization such as hydrazide or amide formation
Hydrolysis (Alkaline) Alkaline medium, 60°C, 16 h Partial epimerization at C4; conversion of esters to acids

Analytical and Characterization Techniques

These techniques ensure the stereochemical integrity and purity of this compound and its derivatives.

Q & A

Q. Key Methodological Steps :

  • Use of L-cysteine derivatives to enforce (R)-configuration.
  • Acidic conditions (pH 4–5) to facilitate cyclization .
  • Purification via recrystallization or chromatography.

Advanced: How can reaction conditions be optimized to improve yields in thiazolidine-4-carboxylate synthesis?

Yields are influenced by solvent choice, catalyst selection, and reaction time. reports yields ranging from 34.5% to 98.7% for similar derivatives, attributing higher yields to coupling agents like EDCI/HOBt and anhydrous solvents (e.g., DCM). For this compound, highlights the need for stoichiometric excess of aldehydes (2–3 equivalents) and inert atmospheres to prevent oxidation. Kinetic studies suggest reaction times of 12–24 hours at 25–40°C .

Q. Data-Driven Optimization :

  • Catalysts : EDCI/HOBt improves coupling efficiency in amide formation .
  • Temperature : Lower temperatures (e.g., 0–5°C) reduce side reactions during cyclization .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify stereochemistry and substituent positions. and emphasize characteristic thiazolidine ring signals (e.g., δ 3.7–4.2 ppm for CH₂-S).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
  • Melting Point : Discrepancies in literature values (e.g., 153–155°C vs. 161–163°C in ) highlight the need for rigorous recrystallization .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for thiazolidine derivatives?

Contradictions often arise from polymorphic forms or impurities. For example, notes a 5°C discrepancy in melting points for 2-methylthiazolidine-4-carboxylic acid. Resolution strategies include:

  • Repetitive Recrystallization : Using solvents like ethanol/water mixtures to isolate pure phases.
  • X-ray Crystallography : Definitive structural assignment (e.g., used this to confirm bond angles and stereochemistry).
  • Cross-Validation : Comparing NMR data with computational predictions (DFT calculations) .

Basic: What are the key challenges in isolating (R)-enantiomers of thiazolidine-4-carboxylates?

Racemization during synthesis or purification is a major challenge. mitigates this by using L-cysteine derivatives and avoiding basic conditions that promote epimerization. Chiral stationary phase HPLC (CSP-HPLC) or enzymatic resolution methods (e.g., lipase-mediated hydrolysis) are employed for separation .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The thiazolidine ring’s sulfur atom enhances nucleophilicity at the 2-position. describes benzoylation at the nitrogen to stabilize intermediates for further functionalization. Density Functional Theory (DFT) studies suggest that ring strain and electron-withdrawing carboxylate groups influence reactivity. For example, nucleophilic attack at C2 proceeds via a trigonal bipyramidal transition state .

Q. Experimental Validation :

  • Protection/Deprotection : Benzoyl groups prevent undesired side reactions during alkylation .
  • Kinetic Isotope Effects : Deuterium labeling studies track hydrogen migration during ring-opening .

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